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Compound of Interest

Compound Name: Psilomethoxin

CAS No.: 2433-31-0

Cat. No.: B12731010

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Psilomethoxin (4-hydroxy-5-methoxy-N,N-dimethyltryptamine or 4-HO-5-MeO-DMT) is a

lesser-known tryptamine and a structural analog of the psychedelic compounds psilocin and 5-

MeO-DMT. As interest in psychedelic compounds for therapeutic applications grows, robust

analytical methods for the unambiguous identification of these substances are crucial. Ultra-

Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-

HRMS) offers the sensitivity and specificity required for the analysis of complex samples. This

application note provides a detailed protocol for the identification of Psilomethoxin, intended

to support research, forensic analysis, and quality control in drug development.

Recent analytical investigations have targeted Psilomethoxin, although its presence in

commercially available products has not been confirmed. A study by Williamson and Sherwood

in 2023, which aimed to identify Psilomethoxin in a product from the "Church of

Psilomethoxin," did not detect the compound but provided valuable chromatographic and
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mass spectrometric information for its targeted analysis.[1][2] This protocol is based on the

findings from that study and established analytical methods for related tryptamines.

Materials and Methods
Reagents and Standards

Methanol (LC-MS grade)

Acetonitrile (LC-MS grade)

Formic acid (LC-MS grade)

Ultrapure water

Psilomethoxin reference standard (if available)

Structurally related tryptamine standards (e.g., psilocin, 5-MeO-DMT) for chromatographic

comparison.

Sample Preparation
The following protocol is a general guideline for the extraction of Psilomethoxin from a solid

matrix, such as fungal material or a powder.

Accurately weigh 100 mg of the homogenized sample material into a microcentrifuge tube.

Add 1 mL of methanol to the tube.

Sonicate the sample for 1 hour, protected from light.[1]

Centrifuge the sample to pellet solid material.

Carefully transfer 100 µL of the supernatant to a new tube.

Dilute the supernatant with 900 µL of deionized water.[1]

The diluted sample is now ready for UPLC-HRMS analysis.
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UPLC-HRMS Parameters
The following parameters are based on the successful separation of related tryptamines and

the targeted analysis of Psilomethoxin.[1]

Parameter Specification

UPLC System Waters Acquity I-Class UPLC or equivalent

Column
Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 mm

x 100 mm) or equivalent

Mobile Phase A Water with 0.1% Formic Acid

Mobile Phase B Acetonitrile with 0.1% Formic Acid

Flow Rate 0.6 mL/min

Column Temperature 40 °C

Injection Volume 1-5 µL

Gradient

A linear gradient from 5% to 95% B over several

minutes, followed by a re-equilibration step, is

recommended.

HRMS System Waters Xevo G2-XS QToF or equivalent

Ionization Mode Electrospray Ionization (ESI), Positive Mode

Capillary Voltage 3.0 kV

Cone Voltage 30 V

Source Temperature 120 °C

Desolvation Temp. 350 °C

Data Acquisition

MSE (a data-independent acquisition method

that collects both precursor and fragment ion

data) or targeted MS/MS

Data Analysis
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Identification of Psilomethoxin is based on a combination of its retention time and high-

resolution mass spectrometric data.

Retention Time: The retention time of Psilomethoxin is expected to be between that of

psilocin and 5-MeO-DMT in a reversed-phase chromatography system.[1]

Accurate Mass: The primary identification criterion is the accurate mass of the protonated

molecule [M+H]+.

Fragmentation Pattern: The fragmentation pattern obtained from MS/MS or high-energy MS

scans provides structural confirmation.

Results
Chromatographic and Mass Spectrometric Data
The following table summarizes the key analytical parameters for the identification of

Psilomethoxin.

Compound
Molecular
Formula

Monoisotopic
Mass (Da)

Protonated
Adduct [M+H]+
(m/z)

Predicted
Retention Time
Window (min)

Psilomethoxin C13H18N2O2 234.1368 235.1441 1.3 - 1.6

Psilocin C12H16N2O 204.1263 205.1335 ~1.3

5-MeO-DMT C13H18N2O 218.1419 219.1492 ~1.6

Data for Psilomethoxin is based on theoretical calculations and predictions from Williamson

and Sherwood, 2023.[1]

Predicted Fragmentation of Psilomethoxin
In the absence of a certified reference standard, the fragmentation pattern of Psilomethoxin is

predicted based on the known fragmentation of structurally similar tryptamines, such as psilocin

and 5-MeO-DMT. The primary fragmentation pathway is expected to be the loss of the

dimethylamine group.
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Precursor Ion (m/z)
Predicted Fragment Ion
(m/z)

Proposed Structure of
Fragment

235.1441 190.0810

[M+H - N(CH3)2]+, Indole ring

with hydroxyl, methoxy, and

ethyl side chain

235.1441 175.0573

Fragment resulting from

cleavage of the ethylamine

side chain

235.1441 58.0651
[CH2=N(CH3)2]+,

Dimethylamine iminium ion

Experimental and Data Analysis Workflows
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Sample Homogenization

Weigh 100 mg of Sample

Add 1 mL Methanol & Sonicate

Centrifuge

Dilute Supernatant

Inject into UPLC-HRMS

Click to download full resolution via product page

Caption: Experimental workflow for Psilomethoxin sample preparation.
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Acquire UPLC-HRMS Data (MSE or MS/MS)

Extract Total Ion Chromatogram

Extract Ion Chromatogram for m/z 235.1441

Check Retention Time (between Psilocin and 5-MeO-DMT)

Analyze High-Resolution Mass Spectrum

Confirm Accurate Mass of [M+H]+

Analyze Fragmentation Spectrum

Confirm Characteristic Fragments

Positive Identification of Psilomethoxin

Click to download full resolution via product page

Caption: Data analysis workflow for Psilomethoxin identification.
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Conclusion
This application note provides a comprehensive UPLC-HRMS protocol for the targeted

identification of Psilomethoxin. The method relies on high-resolution mass spectrometry for

accurate mass determination and a predicted fragmentation pattern for structural confirmation.

The provided workflows and tabulated data offer a clear and structured approach for

researchers in various fields. It is important to note that the fragmentation data presented is

predictive and should be confirmed with a certified reference standard when one becomes

available. This protocol serves as a valuable tool for the scientific community to reliably identify

Psilomethoxin and distinguish it from other structurally related tryptamines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12731010/docs?utm_src=pdf-body#application-note-uplc-hrms-protocol-for-the-identification-of-psilomethoxin
https://www.benchchem.com/product/b12731010/docs?utm_src=pdf-body#application-note-uplc-hrms-protocol-for-the-identification-of-psilomethoxin
https://www.benchchem.com/product/b12731010?utm_src=pdf-custom-synthesis#bc-rfq
https://chemrxiv.org/engage/chemrxiv/article-details/64358de9736114c96352edf9
https://pubmed.ncbi.nlm.nih.gov/33758925/
https://pubmed.ncbi.nlm.nih.gov/33758925/
https://www.benchchem.com/product/b12731010/docs#application-note-uplc-hrms-protocol-for-the-identification-of-psilomethoxin
https://www.benchchem.com/product/b12731010/docs#application-note-uplc-hrms-protocol-for-the-identification-of-psilomethoxin
https://www.benchchem.com/product/b12731010/docs#application-note-uplc-hrms-protocol-for-the-identification-of-psilomethoxin
https://www.benchchem.com/product/b12731010/docs#application-note-uplc-hrms-protocol-for-the-identification-of-psilomethoxin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12731010?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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